2,3-Dibromopropylamine hydrobromide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including nucleophilic autocyclo-O-alkylation under neutral conditions for the production of hydrobromides and the effective formation of strained molecules via treatment with n-BuLi, considering rational reaction pathways based on intramolecular coordination (Reddy & Prabhakaran, 2011); (Hayashi et al., 2004).
Molecular Structure Analysis
Experimental and theoretical studies on related bromide compounds provide insights into their molecular structure, showcasing the interactions between bromide anions and other components of the molecule, as seen in studies involving X-ray diffraction and DFT calculations (Szafran et al., 2013).
Chemical Reactions and Properties
The reactivity of bromine atoms in related compounds demonstrates the potential for diverse chemical transformations, including the preparation of various brominated and hydrobrominated compounds, showcasing the versatility in chemical reactions and synthesis (Hertog et al., 1948).
Physical Properties Analysis
The synthesis and isolation processes of related compounds indicate the significance of physical properties such as crystal structure and hydrogen bonding, which are critical for understanding the stability and solubility of these compounds (Polson et al., 2013).
Chemical Properties Analysis
The chemical properties of 2,3-Dibromopropylamine hydrobromide can be inferred from studies on related compounds, including their reactivity with other chemical species, the formation of stable molecular structures through synthesis, and the exploration of their dopaminergic activity, which indicates a wide range of chemical functionalities (Crider et al., 1984).
Scientific Research Applications
Synthesis of 1-Azabicyclo[1.1.0]butane : This compound is synthesized using 2,3-dibromopropylamine hydrobromide as a starting material. It is further used to synthesize azetidine derivatives and 1-(1,3-thiazolin-2-yl)azetidine-3-thiol, which is useful in the preparation of oral antibiotics like L-084 (Hayashi et al., 1999).
Mechanistic Study in Cyclization Reactions : Research delves into the mechanistic aspects of converting 2,3-dibromopropylamine hydrobromide to 1-azabicyclo[1.1.0]butane, highlighting the role of intramolecular coordination in these reactions (Hayashi et al., 2004).
CO2 Capture Applications : A study describes the reaction of 3-bromopropylamine hydrobromide, a related compound, with 1-butyl imidazole to form a new ionic liquid. This liquid effectively captures CO2, indicating potential applications in environmental technologies (Bates et al., 2002).
Synthesis of Novel Oxa-Isosteres of Spermidine and Spermine : The reaction of 3-bromopropylamine hydrobromide (a compound similar to 2,3-dibromopropylamine hydrobromide) with other chemicals led to the formation of unexpected compounds due to intramolecular rearrangements, showing its utility in creating novel compounds (Lin et al., 1994).
Antidepressant Agent Synthesis : In pharmacological research, 2,3-dibromopropylamine hydrobromide's derivatives were explored for potential antidepressant properties, indicating its relevance in medicinal chemistry (Clark et al., 1979).
Synthesis of Strained Molecules : The compound has been used in the synthesis of highly strained molecules like 1-azabicyclo[1.1.0]butane, which are useful in the preparation of substituted azetidines (林, 2010).
Synthesis of Azetidine Derivatives : It plays a crucial role in synthesizing various azetidine derivatives, demonstrating its versatility in organic synthesis (Nagao et al., 2002).
Preparation of Enantiomers of 2,3-Dibromo-1-Propanol : This research illustrates the use of 2,3-dibromopropylamine in the synthesis of enantiomers of a related compound, indicating its utility in stereochemical studies (Huitric et al., 1982).
Safety And Hazards
properties
IUPAC Name |
2,3-dibromopropan-1-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br2N.BrH/c4-1-3(5)2-6;/h3H,1-2,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVQUJRBCVAMIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Br3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromopropylamine hydrobromide | |
CAS RN |
6963-32-2 | |
Record name | 1-Propanamine, 2,3-dibromo-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6963-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromopropylammonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006963322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6963-32-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53751 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dibromopropylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.418 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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